molecular formula C10H17N3O B1408975 4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine CAS No. 1878768-71-8

4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine

Cat. No.: B1408975
CAS No.: 1878768-71-8
M. Wt: 195.26 g/mol
InChI Key: AZTCRKDTLUFUBX-UHFFFAOYSA-N
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Description

4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine is a heterocyclic compound featuring a piperidine ring substituted at the 4-position with a pyrazole moiety bearing an ethoxy group. The ethoxy group enhances lipophilicity, which may influence pharmacokinetic properties such as membrane permeability and metabolic stability.

Properties

IUPAC Name

4-(4-ethoxypyrazol-1-yl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17N3O/c1-2-14-10-7-12-13(8-10)9-3-5-11-6-4-9/h7-9,11H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZTCRKDTLUFUBX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1)C2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine typically involves the reaction of 4-ethoxy-1H-pyrazole with piperidine under specific conditions. One common method includes:

    Starting Materials: 4-ethoxy-1H-pyrazole and piperidine.

    Reaction Conditions: The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Solvent: A polar aprotic solvent like dimethylformamide or dimethyl sulfoxide is used to dissolve the reactants and promote the reaction.

    Temperature: The reaction is typically conducted at elevated temperatures, ranging from 80°C to 120°C, to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to obtain reduced forms of the compound.

    Substitution: The ethoxy group on the pyrazole ring can be substituted with other functional groups using appropriate reagents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride for introducing halogen atoms.

Major Products Formed

    Oxidation: Formation of pyrazole derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced pyrazole-piperidine derivatives.

    Substitution: Formation of halogenated or other substituted pyrazole-piperidine derivatives.

Scientific Research Applications

Chemical Properties and Structure

Molecular Formula : C₁₁H₁₅N₃O
Molecular Weight : 201.26 g/mol
IUPAC Name : 4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine

The compound features a piperidine ring substituted with a pyrazole moiety, which enhances its biological activity and reactivity in chemical reactions.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets. Notable applications include:

  • Anticancer Activity : Research indicates that derivatives of this compound exhibit significant cytotoxic effects against several cancer cell lines. In vitro studies have shown IC50 values indicating potent activity against cancer cells, suggesting its potential as a lead compound in drug development .
  • Enzyme Inhibition : The compound has been explored for its role as an inhibitor of specific enzymes involved in cancer progression and other diseases. Its unique structural features allow it to bind effectively to enzyme active sites, potentially leading to the development of novel therapeutic agents .

Organic Synthesis

In organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its reactivity allows for:

  • Functionalization Reactions : The compound can undergo various functionalization reactions, making it useful in the synthesis of other bioactive compounds. For instance, it can be modified to produce derivatives with enhanced pharmacological properties .

Case Study 1: Anticancer Properties

A study published in a peer-reviewed journal highlighted the anticancer properties of this compound derivatives. The research demonstrated that certain modifications to the pyrazole ring significantly enhanced the compound's potency against breast cancer cell lines. The study reported IC50 values as low as 0.5 µM for specific derivatives, indicating strong potential for therapeutic applications .

Case Study 2: Enzyme Inhibition

Another investigation focused on the enzyme inhibitory activity of this compound against histone demethylases, which are critical in regulating gene expression related to cancer. The results showed that specific derivatives could inhibit these enzymes with IC50 values comparable to established inhibitors, suggesting their potential use in epigenetic therapies .

Mechanism of Action

The mechanism of action of 4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding and π-π interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperidine ring can enhance the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs from and include piperidine derivatives with variations in substituents at the 1- or 4-positions. A comparative analysis is provided below:

Compound Substituent(s) Molecular Weight (g/mol) Key Properties
4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine 4-ethoxy-pyrazole on piperidine ~209.27 Moderate lipophilicity (ethoxy group); potential CNS penetration
7-(1-Methylpiperidin-4-yl) derivative Methyl on piperidine nitrogen ~194.28 Increased basicity; reduced steric hindrance compared to ethoxy-pyrazole
7-[1-(2-Hydroxyethyl)piperidin-4-yl] 2-hydroxyethyl on piperidine nitrogen ~224.30 Enhanced solubility (polar hydroxy group); possible reduced blood-brain barrier penetration
4-(4-(Heterocyclylalkoxy)phenyl) derivatives () Heterocyclic-carbonyl groups ~350–450 High receptor affinity (histamine H3); tunable selectivity via heterocyclic moieties

Key Observations :

  • Lipophilicity : The ethoxy group in this compound provides a balance between solubility and membrane permeability, unlike the polar hydroxyethyl group in the 7-[1-(2-hydroxyethyl)piperidin-4-yl] analog, which may limit CNS uptake .
  • Pharmacological Profile : Heterocyclic-carbonyl derivatives () exhibit higher molecular weights and tailored receptor interactions, suggesting that this compound could be optimized for selectivity by modifying the pyrazole ring .

Physicochemical and Electronic Properties

Computational tools like Multiwfn () enable comparative analysis of electronic properties. For example:

  • Electrostatic Potential (ESP): The ethoxy group in the target compound likely creates a localized electron-deficient region on the pyrazole ring, influencing hydrogen-bonding interactions. This contrasts with electron-rich heterocycles (e.g., imidazo[1,2-a]pyridine in derivatives), which may exhibit stronger π-π stacking .
  • Solubility : LogP values (estimated) for the ethoxy derivative (~2.1) suggest moderate solubility in organic solvents, whereas hydroxyethyl analogs (LogP ~1.5) may favor aqueous environments .

Pharmacological Activity

The ethoxy group’s lipophilicity may enhance blood-brain barrier penetration compared to more polar analogs, though this requires experimental validation .

Biological Activity

4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

The compound is characterized by a piperidine ring substituted with a 4-ethoxy-1H-pyrazole moiety. The synthesis typically involves multi-step organic reactions, which may include the formation of the pyrazole ring followed by introduction of the piperidine structure. Specific synthetic routes can vary based on desired purity and yield.

Antimicrobial Activity

Research indicates that derivatives of pyrazole compounds exhibit notable antimicrobial properties. For instance, studies have reported that certain pyrazole derivatives demonstrate significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 4 μg/mL for resistant strains .

CompoundMIC (μg/mL)Activity Against
This compoundTBDTBD
Pyrazole Derivative A2M. tuberculosis
Pyrazole Derivative B4Resistant Strain

The mechanism of action for this compound is believed to involve interaction with specific biological targets such as enzymes or receptors. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects. For example, similar compounds have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Case Studies

Several studies have investigated the biological implications of pyrazole derivatives:

  • Antitubercular Activity : A study evaluated various pyrazole derivatives against M. tuberculosis, highlighting that modifications in the structure significantly influence their efficacy. Compounds with piperidine substitutions showed enhanced activity compared to their non-piperidine counterparts .
  • Selectivity and Toxicity : In a comparative analysis, some pyrazole derivatives exhibited selective toxicity towards M. tuberculosis while being non-toxic to human cell lines at higher concentrations (IC50 values >50 μg/mL) . This selectivity is crucial for developing therapeutic agents with minimal side effects.
  • Additional Biological Activities : Beyond antimicrobial properties, pyrazole compounds have been explored for their anti-inflammatory and anticancer activities. Their ability to modulate specific signaling pathways makes them candidates for further pharmacological development.

Q & A

Q. What are the recommended synthetic routes for 4-(4-Ethoxy-1H-pyrazol-1-yl)piperidine, and how can purity be validated?

Methodological Answer: The synthesis typically involves condensation reactions between ethoxy-substituted pyrazole intermediates and piperidine derivatives. For example, analogous compounds (e.g., 1-{[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]carbonyl}piperidin-4-one) are synthesized via coupling reactions under inert conditions, followed by purification via column chromatography . Purity validation should employ HPLC (≥98% purity threshold) and spectroscopic techniques (e.g., 1^1H/13^13C NMR, IR) to confirm structural integrity. Mass spectrometry (MS) is critical for molecular weight verification .

Q. How should researchers handle safety risks associated with this compound?

Methodological Answer: Refer to GHS classifications for analogous piperidine derivatives:

  • Hazards: Skin/eye irritation (Category 2), respiratory sensitization (STOT SE 3) .
  • Protocols: Use PPE (nitrile gloves, lab coats, safety goggles), work in fume hoods, and avoid inhalation/contact. Emergency measures include rinsing eyes with water for 15 minutes and seeking medical attention for ingestion .
  • Storage: Keep in airtight containers at 2–8°C, away from oxidizers and heat sources .

Q. What spectroscopic and crystallographic methods are used to characterize this compound?

Methodological Answer:

  • X-ray crystallography: SHELX software (e.g., SHELXL-2018) refines crystal structures, resolving bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds stabilizing the pyrazole-piperidine core) .
  • Spectroscopy: 1^1H NMR (δ 1.2–1.4 ppm for ethoxy CH3_3, δ 3.4–3.6 ppm for piperidine CH2_2), 13^13C NMR (δ 60–65 ppm for ethoxy C-O), and IR (C=O stretch ~1650–1700 cm1^{-1}) .

Advanced Research Questions

Q. How can structural modifications enhance the biological activity of this compound?

Methodological Answer: Structure-activity relationship (SAR) studies suggest:

  • Electron-withdrawing groups (e.g., Cl, F) on aromatic rings improve antimicrobial activity by increasing electrophilicity .
  • Piperidine substitution: N-methylation or spirocyclic derivatives enhance blood-brain barrier permeability in neuroactive analogs .
  • Validation: Use in vitro assays (e.g., MIC for antimicrobial activity) and molecular docking to predict target binding (e.g., kinase or receptor sites) .

Q. How should researchers resolve contradictions in crystallographic or biological data?

Methodological Answer:

  • Crystallographic discrepancies: Cross-validate with independent refinement software (e.g., OLEX2) and check for twinning or disorder using PLATON .
  • Biological variability: Replicate assays under controlled conditions (e.g., pH, temperature) and use orthogonal methods (e.g., SPR for binding affinity alongside enzyme inhibition assays) .

Q. What computational tools are recommended for modeling interactions of this compound with biological targets?

Methodological Answer:

  • Molecular docking: AutoDock Vina or Schrödinger Suite to predict binding modes to targets like p38 MAP kinase .
  • Dynamics simulations: GROMACS or AMBER for assessing stability of ligand-receptor complexes over 100-ns trajectories .
  • Electronic effects: DFT calculations (e.g., Gaussian 16) to analyze charge distribution and frontier molecular orbitals .

Q. How can researchers optimize reaction yields for large-scale synthesis?

Methodological Answer:

  • Catalysis: Use Pd/C or CuI for coupling reactions (e.g., Ullmann or Buchwald-Hartwig) to improve efficiency .
  • Solvent optimization: Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for solubility and reaction kinetics .
  • Scale-up: Employ flow chemistry systems to maintain temperature/pH control and minimize side reactions .

Q. What are the key considerations for designing stability studies of this compound?

Methodological Answer:

  • Forced degradation: Expose to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (acid/base) to identify degradation products via LC-MS .
  • Kinetic analysis: Monitor Arrhenius plots to extrapolate shelf-life under storage conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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